![molecular formula C17H13ClN4O3 B2564609 1-(4-氯苯基)-5-(3-甲氧苯基)-1,6a-二氢吡咯并[3,4-d][1,2,3]三唑-4,6(3aH,5H)-二酮 CAS No. 1172383-68-4](/img/structure/B2564609.png)

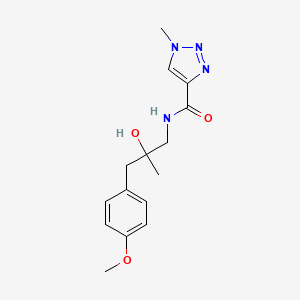

1-(4-氯苯基)-5-(3-甲氧苯基)-1,6a-二氢吡咯并[3,4-d][1,2,3]三唑-4,6(3aH,5H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

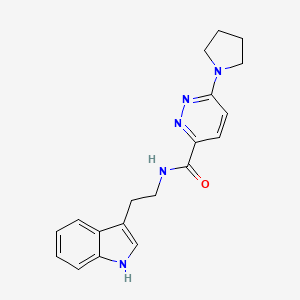

The compound “1-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . This compound could be a part of the triazole family, which is a nitrogenous heterocyclic moiety with a molecular formula of C2H3N3 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature, including condensation of α, β -unsaturated carbonyl compounds with substituted hydrazines . An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by HR-MS, FT-IR, 1H NMR and 13C NMR spectroscopy . For example, the crystal structure of the compound 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole in the orthorhombic space group Pca 21 was presented and formed racemic crystals .Chemical Reactions Analysis

The reaction for the synthesis of similar compounds has simple operation, metal-free catalysis, acid or base free catalysis . As a green catalyst, vitamin B1 was found to possess favorable catalytic activity and reusability for the condensation reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 1,3,5-trisubstituted-1H-pyrazole shows from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone .科学研究应用

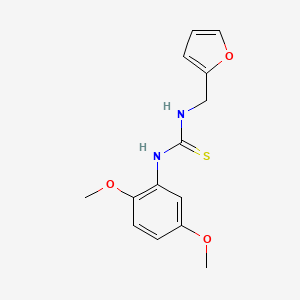

有机合成和试剂用途

4-(对氯)苯基-1,2,4-三唑-3,5-二酮被认为是一种新型且可重复使用的试剂,用于在温和条件下氧化 1,3,5-三取代吡唑啉,在室温下提供中等到良好的产率 (Zolfigol 等人,2006)。这突出了它在促进特定有机转化方面的效用,强调了该化合物在增强合成方法中的作用。

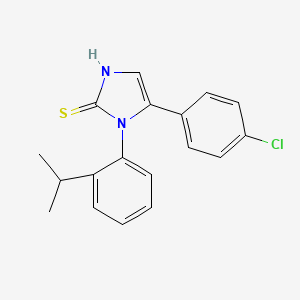

抗菌和抗真菌应用

对 1,2,4-三唑衍生物(与目标化合物具有相同的结构基序)的研究表明,它们具有抗菌和抗真菌活性。例如,已经合成出新型三唑衍生物,并显示出针对各种测试微生物的中等至良好的抗菌性能 (Bektaş 等人,2007)。另一项研究合成了 1,2,4-三唑类中的潜在抗真菌化合物,表征了其在生物相关溶剂中的溶解度和分配过程,这对于其药理应用至关重要 (Volkova 等人,2020)。

缓蚀

三唑衍生物也因其缓蚀性能而受到研究。一项关于新型三唑衍生物作为酸性介质中低碳钢腐蚀抑制剂的吸附行为的实验和理论研究得出结论,这些化合物非常有效,符合朗缪尔吸附等温线 (魏华·李等人,2007)。这些发现表明 1-(4-氯苯基)-5-(3-甲氧苯基)-1,6a-二氢吡咯并[3,4-d][1,2,3]三唑-4,6(3aH,5H)-二酮 在材料科学中的潜在应用,特别是在保护金属免受腐蚀方面。

光学和电化学性质

已经研究了相关化合物(例如 1-(2-甲氧苯基)-3-(4-氯苯基)三氮烯)的线性和非线性光学性质,以用于光学器件。这些研究证明了显着的非线性光学特性,适用于非线性光学研究和光学器件中的应用 (Mostaghni 等人,2022)。

作用机制

Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

未来方向

The therapeutic importance of triazole derivatives has been confirmed in the literature, and it was decided to synthesize and study their antimicrobial, antioxidant and antiviral potential of substituted 1,2,4-triazole analogues . Their applications in high-tech fields have been developed by leaps and bounds .

属性

IUPAC Name |

3-(4-chlorophenyl)-5-(3-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O3/c1-25-13-4-2-3-12(9-13)21-16(23)14-15(17(21)24)22(20-19-14)11-7-5-10(18)6-8-11/h2-9,14-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSFPTRORFQEDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(2-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2564530.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2564531.png)

![N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2564532.png)

![2-(naphthalen-2-yloxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2564536.png)

![2-Chloro-6-ethyl-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2564544.png)

![N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide](/img/structure/B2564547.png)

![2-[4-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2564549.png)